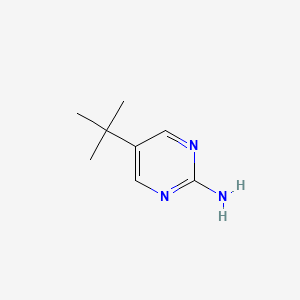

5-(tert-Butyl)pyrimidin-2-amine

描述

5-(tert-Butyl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 5-position and an amino group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with guanidine to form the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions

5-(tert-Butyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents like halogens or alkylating agents can be used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

科学研究应用

Biological Activities

Research indicates that derivatives of pyrimidin-2-amines exhibit significant biological activities, including:

- Antidepressant Activity : Some pyrimidine derivatives have shown promise as selective serotonin receptor agonists, particularly targeting the 5-HT2C receptor, which is implicated in mood regulation .

- Anti-inflammatory Effects : Compounds related to pyrimidin-2-amines have demonstrated the ability to inhibit nitric oxide production in immune cells, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : The ability of certain pyrimidine derivatives to inhibit biofilm formation in bacterial strains indicates their potential as antibacterial agents .

Case Study 1: Selective 5-HT2C Agonists

In a study focused on synthesizing disubstituted pyrimidines, compounds similar to 5-(tert-butyl)pyrimidin-2-amine were evaluated for their agonistic effects on the 5-HT2C receptor. The results indicated that specific substitutions could enhance selectivity and potency, making these compounds viable candidates for further development as antidepressants .

Case Study 2: Inhibition of Nitric Oxide Production

A series of substituted pyrimidines were screened for their ability to inhibit immune-mediated nitric oxide production. Among these, certain compounds exhibited IC50 values as low as 2 μM, highlighting their potential as anti-inflammatory agents .

Case Study 3: Antibacterial Activity

Research on biofilm modulation showed that some pyrimidine derivatives could significantly reduce biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications at the 5-position could enhance antibacterial efficacy .

Table 1: Biological Activities of Pyrimidine Derivatives

作用机制

The mechanism of action of 5-(tert-Butyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

2-Amino-5-methylpyrimidine: Similar structure but with a methyl group instead of a tert-butyl group.

2-Amino-5-ethylpyrimidine: Contains an ethyl group at the 5-position.

2-Amino-5-isopropylpyrimidine: Features an isopropyl group at the 5-position.

Uniqueness

5-(tert-Butyl)pyrimidin-2-amine is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

生物活性

5-(tert-Butyl)pyrimidin-2-amine is a heterocyclic organic compound characterized by its pyrimidine ring structure, which has significant implications in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₂, with a molecular weight of approximately 151.21 g/mol. The compound features a tert-butyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring, which influences its chemical reactivity and biological interactions. The unique substitution pattern may enhance its binding affinity to various biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods emphasize the versatility in modifying the pyrimidine structure to enhance biological properties:

- Condensation Reactions : Utilizing amines and aldehydes to form pyrimidine derivatives.

- Cyclization Techniques : Involving cyclization of substituted ureas or guanidines with appropriate carbonyl compounds.

These synthesis methods are crucial for generating analogues that can be tested for improved activity against specific biological targets.

Biological Activities

Research indicates that derivatives of pyrimidin-2-amines, including this compound, exhibit significant biological activities:

Antitumor Activity

Studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Neurotransmitter Receptor Agonism

Recent investigations into pyrimidine derivatives have identified them as selective agonists for serotonin receptors, particularly the 5-HT2C subtype. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can significantly affect agonistic potency and selectivity . For example, certain disubstituted pyrimidines showed enhanced selectivity for the 5-HT2C receptor over other subtypes, highlighting their potential as therapeutic agents in treating mood disorders .

Antimicrobial Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Comparative Analysis of Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminopyrimidine | Pyrimidine with amino group | Basic structure for many derivatives |

| 4-Amino-2-methylpyrimidine | Methyl substitution at C4 | Enhanced lipophilicity |

| 5-Bromo-N-(tert-butyl)pyrimidin-2-amine | Bromine substitution at C5 | Potential for halogen bonding interactions |

| 5-(tert-butyl)-N-(2-fluoropropyl)pyrimidin-2-amine | Fluoropropyl substitution at N | Increased selectivity due to fluorine's electronegativity |

The structural modifications in these compounds can lead to varied biological activities, emphasizing the importance of specific functional groups in determining pharmacological efficacy.

Case Studies and Research Findings

Several case studies have highlighted the biological potential of pyrimidine derivatives:

- In Vitro Evaluation : A study evaluated various pyrimidine derivatives for their agonistic activities against the 5-HT2C receptor using fluorescence-based assays. Among these, certain compounds exhibited over 50% activation at concentrations as low as 10 μM, indicating significant receptor interaction and potential therapeutic applications .

- Antimicrobial Screening : Another study screened several pyrimidine derivatives against common bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited substantial inhibition of biofilm formation, suggesting their utility in treating infections caused by resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(tert-Butyl)pyrimidin-2-amine, and what experimental parameters are critical for success?

The synthesis of this compound typically involves coupling reactions. A widely used method is the Sonogashira coupling , where 2-amino-5-iodopyrimidine reacts with alkynes (e.g., tert-butylacetylene) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst, and a base (e.g., K₂CO₃) under reflux in THF . Key parameters include:

- Catalyst loading : 5 mol% PdCl₂(PPh₃)₂.

- Reaction time : Monitored via TLC until completion (~12–24 hours).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent).

Alternative routes may include Suzuki coupling with tert-butyl boronic acid derivatives, though steric hindrance from the tert-butyl group may require optimized conditions (e.g., higher temperatures or microwave-assisted synthesis) .

Q. How can researchers characterize this compound to confirm its structure and purity?

Core characterization techniques :

- NMR spectroscopy :

- ¹H NMR (CDCl₃): Look for pyrimidine protons (δ 8.3–8.5 ppm) and tert-butyl protons (δ 1.3–1.5 ppm).

- ¹³C NMR : Confirm tert-butyl carbons (δ 28–32 ppm) and pyrimidine carbons (δ 160–165 ppm) .

- HRMS : Validate molecular formula (e.g., C₈H₁₄N₃, [M+H]⁺ = 152.1189) .

- IR spectroscopy : Detect NH₂ stretching (~3320 cm⁻¹) and pyrimidine ring vibrations (~1595 cm⁻¹) .

Advanced purity assessment :

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- X-ray crystallography (if crystalline) for absolute configuration confirmation, as seen in related pyrimidine derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what methodologies are used?

Functionalization strategies :

- Borylation : Introduce boronate esters (e.g., via Miyaura borylation) for Suzuki-Miyaura cross-coupling, enabling attachment to aryl/heteroaryl groups .

- Alkynylation : Use Sonogashira coupling to add terminal alkynes, expanding π-conjugation for photophysical studies .

Biological testing :

- Antitumor assays : Screen against cancer cell lines (e.g., MTT assay) with derivatives like 4-(tert-butyl)-N-arylthiazol-2-amines, which showed IC₅₀ values <10 µM in some studies .

- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

Case example : Discrepancies in ¹³C NMR chemical shifts for tert-butyl groups across studies may arise from solvent polarity or crystallinity. Resolution steps :

Standardize conditions : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and report temperature.

Cross-validate : Compare with computational predictions (e.g., DFT calculations via Gaussian).

Re-synthesize : Confirm reproducibility under identical conditions .

Q. What strategies optimize the stability of this compound in long-term storage?

- Lyophilization : Convert to a stable powder under vacuum.

- Add stabilizers : Use antioxidants (e.g., BHT) at 0.1% w/w.

- Monitor degradation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can computational chemistry aid in designing derivatives of this compound?

属性

IUPAC Name |

5-tert-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)6-4-10-7(9)11-5-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDUQDKYHUGGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629274 | |

| Record name | 5-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94615-68-6 | |

| Record name | 5-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。